Cas no 899990-42-2 (N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide structure
899990-42-2 structure
Product Name:N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
CAS No:899990-42-2
MF:C24H21N3O3
MW:399.441845655441
CID:5491969
Update Time:2025-08-05

N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
    • N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
    • Inchi: 1S/C24H21N3O3/c1-30-22-9-5-4-8-20(22)15-25-23(28)16-27-24(29)13-12-21(26-27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15-16H2,1H3,(H,25,28)
    • InChI Key: DZUOQEFKYNBRCL-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C3C(=C2)C=CC=C3)=NN(CC(NCC2=CC=CC=C2OC)=O)C(=O)C=C1

N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Pricemore >>

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N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Related Literature

Additional information on N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide

Comprehensive Overview of N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS No. 899990-42-2)

N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS No. 899990-42-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its abbreviated name or CAS number, belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. Researchers are particularly interested in its role as a potential enzyme inhibitor or receptor modulator, making it a subject of ongoing studies in drug discovery and development.

The molecular structure of N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide features a naphthalene moiety linked to a pyridazine core, which is further functionalized with a methoxyphenyl group. This arrangement contributes to its lipophilicity and binding affinity, key factors in its interaction with biological targets. Recent studies have explored its potential in addressing chronic inflammation and neurodegenerative disorders, aligning with current trends in precision medicine and personalized therapeutics.

In the context of AI-driven drug discovery, N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide has been a focal point for computational chemistry models. Researchers leverage machine learning algorithms to predict its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), a topic frequently searched by professionals in the field. Its synthetic accessibility and scalability also make it a candidate for high-throughput screening platforms, which are critical for accelerating drug development pipelines.

Another area of interest is the compound's potential role in cancer research. Preliminary data suggest that its pyridazine scaffold may interact with kinase enzymes, a hot topic in oncology due to the rise of targeted therapies. This aligns with searches for "kinase inhibitors" and "anticancer small molecules," reflecting the compound's relevance in contemporary biomedical discussions. However, further in vitro and in vivo validation is required to confirm these hypotheses.

From a synthetic chemistry perspective, the preparation of N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide involves multi-step reactions, including amide coupling and cyclization techniques. These methods are frequently explored in academic and industrial settings, as evidenced by searches for "pyridazine synthesis" and "naphthalene-based compounds." The compound's stability under various conditions is also a subject of optimization, particularly for formulation development.

Environmental and green chemistry considerations are increasingly important in compound development. Researchers are investigating sustainable synthesis routes for N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide, such as catalysis and solvent-free reactions, to minimize waste and energy consumption. This aligns with global trends toward eco-friendly pharmaceuticals, a topic gaining traction in both scientific literature and public discourse.

In summary, N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS No. 899990-42-2) represents a promising candidate for multiple therapeutic areas, supported by its structural versatility and bioactivity. Its integration into AI-powered research and alignment with sustainability goals further enhance its appeal to modern scientists. Continued exploration of its mechanisms and applications will likely yield valuable insights for the future of medicinal chemistry.

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